Hdac6/8/brpf1-IN-1

HDAC6 inhibition tubulin acetylation triple-target inhibitor

HDAC6/8/BRPF1-IN-1 (CAS 2484255-65-2, also designated Compound 37 in the primary literature) is a synthetic, hydroxamic acid-based small molecule that simultaneously engages histone deacetylase 6 (HDAC6), histone deacetylase 8 (HDAC8), and the bromodomain and PHD finger-containing protein 1 (BRPF1). It was developed through structure-based design efforts aimed at dual HDAC-bromodomain targeting and represents the para-substituted sulfonamide series from a systematic medicinal chemistry campaign.

Molecular Formula C18H17N3O5S
Molecular Weight 387.4 g/mol
Cat. No. B12393776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6/8/brpf1-IN-1
Molecular FormulaC18H17N3O5S
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)NO)N(C1=O)C
InChIInChI=1S/C18H17N3O5S/c1-11-9-13-10-14(5-8-16(13)21(2)18(11)23)20-27(25,26)15-6-3-12(4-7-15)17(22)19-24/h3-10,20,24H,1-2H3,(H,19,22)
InChIKeyAXJXDWNCHLEVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC6/8/BRPF1-IN-1 Procurement Guide: A Triple-Target Epigenetic Probe with Defined Biochemical Selectivity


HDAC6/8/BRPF1-IN-1 (CAS 2484255-65-2, also designated Compound 37 in the primary literature) is a synthetic, hydroxamic acid-based small molecule that simultaneously engages histone deacetylase 6 (HDAC6), histone deacetylase 8 (HDAC8), and the bromodomain and PHD finger-containing protein 1 (BRPF1) [1]. It was developed through structure-based design efforts aimed at dual HDAC-bromodomain targeting and represents the para-substituted sulfonamide series from a systematic medicinal chemistry campaign [1]. The compound is supplied as a research-grade tool for epigenetic target engagement studies, with its primary differentiation lying in its unique triple-target biochemical inhibition profile rather than single-target potency [1].

Why HDAC6/8/BRPF1-IN-1 Cannot Be Replaced by Single-Target HDAC or BRPF1 Inhibitors in Multi-Pathway Studies


Procurement substitution with a selective HDAC6 inhibitor (e.g., Tubastatin A, Ricolinostat), a selective HDAC8 inhibitor (e.g., PCI-34051), or a selective BRPF1 bromodomain inhibitor (e.g., GSK6853, PFI-4) fails because none of these single-target agents reproduce the simultaneous engagement of HDAC6, HDAC8, and BRPF1 that defines this compound's biochemical signature [1]. Even the closest structural analog from the same chemical series, HDAC8/BRPF1-IN-1 (Compound 23a), lacks meaningful HDAC6 inhibitory activity, making it unsuitable for experimental contexts where HDAC6-mediated tubulin deacetylation readouts are required [1]. The triple-target profile is not an additive combination of three independent pharmacophores but an integrated property of a single molecular scaffold, meaning that simple mixing of selective inhibitors cannot replicate the coordinated polypharmacology or the specific off-rate kinetics at each target [1].

HDAC6/8/BRPF1-IN-1 Quantitative Differentiation Evidence: Head-to-Head Biochemical Profiling Against Closest Analogs


HDAC6 Engagement: The Defining Gain-of-Function Differentiator Versus HDAC8/BRPF1-IN-1 (Compound 23a)

HDAC6/8/BRPF1-IN-1 (Compound 37) is distinguished from its closest in-class analog, HDAC8/BRPF1-IN-1 (Compound 23a), by the acquisition of HDAC6 inhibitory activity. Compound 23a showed low in vitro activity against HDAC6, whereas Compound 37 inhibits HDAC6 with an IC50 of 344 ± 41 nM, providing a tangible biochemical readout for α-tubulin deacetylation studies that 23a cannot deliver [1]. This gain-of-function is attributed to the para-substitution pattern on the benzhydroxamic acid cap group in Compound 37, as confirmed by docking studies into the HDAC6 crystal structure (PDB 5EDU) [1].

HDAC6 inhibition tubulin acetylation triple-target inhibitor epigenetic polypharmacology

BRPF1 Affinity Trade-Off: Quantifying the Cost of HDAC6 Engagement Versus Compound 23a

The gain of HDAC6 activity in HDAC6/8/BRPF1-IN-1 comes at a quantifiable cost to BRPF1 binding affinity. Measured by isothermal titration calorimetry (ITC), Compound 37 binds BRPF1 with a Kd of 175.2 nM (P99 interval: 160–193 nM), which represents an approximately 2.6-fold reduction in affinity compared to the Kd of 67 nM (P99 interval: 55–82 nM) observed for Compound 23a [1]. Both compounds share the same sulfonamide linker motif but differ in the substitution pattern of the benzhydroxamic acid cap group, explaining the divergent BRPF1 binding thermodynamics [1].

BRPF1 bromodomain isothermal titration calorimetry binding affinity trade-off SAR analysis

Isoform Selectivity Window: Distinct Profile Compared to Pan-HDAC Inhibitor Panobinostat (LBH589)

HDAC6/8/BRPF1-IN-1 exhibits a distinct isoform inhibition hierarchy (HDAC6 IC50 344 nM < HDAC1 IC50 797 nM ≈ HDAC8 IC50 908 nM) that differs fundamentally from the pan-HDAC inhibitor Panobinostat, which potently inhibits class I HDACs at sub- to low-nanomolar concentrations (HDAC1 IC50 ≈ 2.5 nM, HDAC8 IC50 ≈ 277 nM) and HDAC6 at approximately 10.5 nM [1][2]. The selectivity window of HDAC6/8/BRPF1-IN-1—with an HDAC1/HDAC6 ratio of approximately 2.3—contrasts with Panobinostat's class I-dominated potency profile, making the target compound more suitable for experiments where class I HDAC sparing is desired while retaining combined HDAC6/8 and BRPF1 modulation [1][2].

HDAC isoform selectivity panobinostat class I vs. class IIb HDAC therapeutic window

Cellular Permeability Limitation: Weak AML Cell Activity Distinguishes This Compound from Cell-Permeable BRPF1/HDAC Probes

Despite its nanomolar biochemical potency against three targets, HDAC6/8/BRPF1-IN-1 (Compound 37) and its analogs from the Ghazy et al. series showed only weak antiproliferative effects when tested in acute myeloid leukemia (AML) cell lines, an outcome attributed by the authors to poor cellular permeability of this compound class [1]. This stands in qualitative contrast to cell-permeable BRPF1-selective probes such as PFI-4 (IC50 80 nM against BRPF1, cell-permeable) and GSK6853 (pIC50 8.1 against BRPF1, cell-permeable) that demonstrate robust cellular target engagement [1]. The permeability deficit is a structural limitation of the hydroxamic acid-sulfonamide scaffold rather than a target-specific phenomenon, and it constrains the utility of HDAC6/8/BRPF1-IN-1 primarily to biochemical and biophysical assays [1].

cellular permeability acute myeloid leukemia target engagement in vitro efficacy

HDAC6/8/BRPF1-IN-1 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Cell-Free Biochemical Profiling of Coordinated HDAC6/HDAC8/BRPF1 Polypharmacology

HDAC6/8/BRPF1-IN-1 is optimally suited for recombinant enzyme inhibition assays and isothermal titration calorimetry (ITC) studies requiring simultaneous engagement of HDAC6 (IC50 344 nM), HDAC8 (IC50 908 nM), and BRPF1 (Kd 175.2 nM) from a single molecular entity [1]. Unlike mixing selective inhibitors, this compound ensures defined stoichiometry and avoids competitive binding artifacts. Its use as a positive control in biochemical screens enables benchmarking of novel dual or triple epigenetic inhibitors [1].

Structure-Activity Relationship (SAR) Reference for Medicinal Chemistry Campaigns Targeting HDAC-Bromodomain Dual Inhibition

As the para-substituted sulfonamide representative from the Ghazy et al. series, HDAC6/8/BRPF1-IN-1 (Compound 37) serves as a critical SAR reference point for medicinal chemists optimizing the HDAC6/8-BRPF1 polypharmacology axis [1]. Its well-characterized docking poses in HDAC6 (PDB 5EDU) and BRPF1 (PDB 5MYG), combined with the availability of the ortho-methoxy analog (Compound 44a) and the meta-substituted series, provide a defined chemical biology dataset for ligand design [1].

Negative Control Design for Cellular HDAC6/BRPF1 Studies

Given its documented poor cellular permeability and weak AML cell activity, HDAC6/8/BRPF1-IN-1 can serve as a chemically matched negative control in cellular experimental protocols [1]. When paired with a cell-permeable analog or a prodrug derivative, it helps distinguish on-target biochemical effects from off-target cellular phenotypes, strengthening the mechanistic interpretation of epigenetic probe studies [1].

Computational Chemistry and Molecular Dynamics Benchmarking of Dual Bromodomain-HDAC Ligands

The availability of molecular dynamics simulation data for Compound 37 in complex with BRPF1—demonstrating a highly stable predicted binding mode with the benzhydroxamic moiety engaged in π-π stacking with Phe714—makes this compound a validated benchmarking ligand for computational studies of dual HDAC-bromodomain inhibitor design [1]. Its well-defined binding pose stability in MD simulations contrasts with the unstable binding mode of Compound 44b, offering a quantitative structural reference for virtual screening campaigns [1].

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